An In-depth Technical Guide to 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride
An In-depth Technical Guide to 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride (CAS No. 1214028-87-1), a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific research on this molecule is emerging, this guide synthesizes available data and draws upon established knowledge of the broader class of triazaspiro[4.5]decane derivatives to offer insights into its synthesis, characterization, and potential therapeutic applications. The unique spirocyclic architecture of this compound class has been shown to interact with various biological targets, suggesting a promising future for this particular analog.
Introduction: The Significance of the Triazaspiro[4.5]decane Scaffold
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry due to their rigid three-dimensional structures. This conformational constraint can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or simple cyclic analogs. The triazaspiro[4.5]decane core, in particular, has been identified as a privileged scaffold in the development of novel therapeutics. Derivatives of this core structure have been investigated for a range of biological activities, including the modulation of opioid receptors and the inhibition of the mitochondrial permeability transition pore (mPTP), highlighting the versatility of this chemical framework.[1][2][3][4][5][6][7] The subject of this guide, 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride, represents a specific embodiment of this promising scaffold.
Physicochemical Properties and Identification
A clear identification of a compound is fundamental for any research endeavor. The key identifiers and physicochemical properties of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1214028-87-1 | [8][9][10][11][12][13][14] |
| Molecular Formula | C₈H₁₄ClN₃O | [8] |
| Molecular Weight | 203.67 g/mol | [8] |
| Canonical SMILES | CC1=NC2(CCCNC2)C(=O)N1.Cl | [8] |
| Purity | Typically ≥95-97% | [8][15] |
Proposed Synthesis Pathway
A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably protected piperidine derivative and a substituted urea or a related precursor. The key step would be the spirocyclization to form the characteristic shared carbon atom.
Conceptual Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Formation of the Spirocyclic Precursor: N-Boc-4-piperidone could be reacted with a suitable primary amine to form an enamine. This intermediate would then be reacted with a substituted urea, such as N-methylurea, in the presence of a catalyst to form the spirocyclic precursor.
-
Intramolecular Cyclization and Dehydration: The precursor would then undergo an acid- or base-catalyzed intramolecular cyclization, followed by dehydration, to form the desired 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one.
-
Deprotection and Salt Formation: The Boc protecting group would be removed under acidic conditions, typically with trifluoroacetic acid or hydrochloric acid in a suitable solvent like dioxane or methanol. Subsequent treatment with ethereal HCl would yield the final hydrochloride salt.
This proposed pathway is informed by synthetic strategies reported for similar triazaspiro[4.5]decanone derivatives, which often involve the condensation of a cyclic ketone with a suitable nitrogen-containing acyclic partner.[2][6]
Analytical Characterization (Predicted)
Comprehensive analytical characterization is crucial for confirming the identity and purity of a synthesized compound. While experimental spectra for this specific molecule are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.[2][16]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.0-2.5 ppm), the methylene protons of the piperidine ring (a series of multiplets in the range of 1.5-3.5 ppm), and the NH protons (which may be broad and exchangeable, likely appearing downfield).
-
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the spiro carbon (around 60-70 ppm), the carbonyl carbon (in the range of 170-180 ppm), the imine carbon (around 160-170 ppm), and the methyl carbon (around 15-25 ppm), in addition to the signals for the piperidine ring carbons.
4.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the free base (C₈H₁₃N₃O).
4.3. Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1700 cm⁻¹), and C=N stretching of the imine (around 1600-1650 cm⁻¹).
Potential Applications in Drug Discovery and Development
The therapeutic potential of 2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride can be inferred from the biological activities of structurally similar compounds.
5.1. Neurological and Psychiatric Disorders
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the delta opioid receptor (DOR).[1][4] DOR agonists are being investigated as potential treatments for a variety of neurological and psychiatric conditions, including chronic pain, depression, and anxiety. The unique chemical structure of these compounds may offer an improved pharmacological profile compared to previously studied DOR agonists.[1][4]
Signaling Pathway Implication:
Sources
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. RR [rrscientific.com]
- 9. scbt.com [scbt.com]
- 10. esdmedikal.com [esdmedikal.com]
- 11. Imidazolines- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 12. achemtek.com [achemtek.com]
- 13. 2-Methyl-1,3,7-triazaspiro[4.5]dec-1-en-4-one hydrochloride [cymitquimica.com]
- 14. scbt.com [scbt.com]
- 15. aldlab-chemicals_ [aldlab.com]
- 16. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
